7-Methoxynaphthalen-1-ol
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves routes that can be adapted for 7-Methoxynaphthalen-1-ol. For example, the synthesis of 1,3-dihydroxynaphthalene has been explored through various methods, including alkaline fusion of naphthalene sulfonates and efficient dihydroxylation via photocatalytic oxidation, which could offer insights into analogous processes for 7-Methoxynaphthalen-1-ol (Zhang You-lan, 2005). These methods highlight the potential for eco-friendly and efficient synthesis routes relevant to 7-Methoxynaphthalen-1-ol.
Molecular Structure Analysis
The molecular structure of 7-Methoxynaphthalen-1-ol is characterized by the presence of a methoxy group (-OCH3) attached to a naphthalene ring, which influences its electronic and steric properties. Research on methoxylated lipids, such as those by Carballeira (2002), provides insight into how methoxy groups can affect lipid behavior and interactions, suggesting that the methoxy group in 7-Methoxynaphthalen-1-ol could similarly influence its chemical reactivity and physical properties (Carballeira, 2002).
Chemical Reactions and Properties
Chemical reactions involving methoxynaphthalenes, including those that could be applied to 7-Methoxynaphthalen-1-ol, often involve electrophilic aromatic substitution, oxidation, and reactions with nucleophiles. The presence of the methoxy group can activate the naphthalene ring towards electrophilic substitution, suggesting that 7-Methoxynaphthalen-1-ol could undergo similar reactions, which are crucial for further functionalization or incorporation into more complex molecules.
Physical Properties Analysis
The physical properties of 7-Methoxynaphthalen-1-ol, such as solubility, melting point, and boiling point, would be influenced by its methoxynaphthalene core. Methoxy groups generally increase solubility in organic solvents and could lower the melting point compared to the parent naphthalene compound. Studies on related compounds, like those by Liu et al. (2022), on the atmospheric reactivity of methoxyphenols, indicate that methoxylated compounds might exhibit distinctive volatilities and reactivities, relevant to understanding the physical behavior of 7-Methoxynaphthalen-1-ol (Liu, Chen, & Chen, 2022).
Scientific Research Applications
Natural Product Research : A study presents the conversion of 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, highlighting India's potential in natural product research (Mali & Babu, 2013).
Biofungicide : 8-Methoxynaphthalen-1-ol, found in Diatrype palmicola MFLUCC 17-0313, demonstrates potential as a biofungicide for controlling the growth of Athelia rolfsii, the cause of Southern blight disease on tomatoes, without any phytotoxic effects (Tanapichatsakul et al., 2020).
Pharmaceutical Analysis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations by providing fluorescent adducts for separation and detection (Gatti et al., 1990).
Anticancer Research : Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit moderate to high anticancer activity, particularly effective against MCF-7 and HepG2 cancer cell lines, by inhibiting tubulin polymerization (Liu et al., 2020).
Anti-inflammatory Potential : 2-Methoxynaphthalene derivatives have been studied for their potential as anti-inflammatory agents, with particular substitutions maintaining activity similar to known compounds (Cavrini et al., 1982).
Synthetic Organic Chemistry : A study demonstrates the successful synthesis of a naturally occurring methoxyphthalide derivative using regioselective lithiation and stereoselective carbonyl reduction techniques (Uemura et al., 1980).
Safety And Hazards
properties
IUPAC Name |
7-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJAAZDXZNNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344850 | |
Record name | 7-methoxynaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxynaphthalen-1-ol | |
CAS RN |
67247-13-6 | |
Record name | 7-methoxynaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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